molecular formula C15H13ClN2O2 B2733677 9-(3-Chloropropyl)-3-nitro-9H-carbazole CAS No. 184845-66-7

9-(3-Chloropropyl)-3-nitro-9H-carbazole

Cat. No.: B2733677
CAS No.: 184845-66-7
M. Wt: 288.73
InChI Key: CJLTVLFIGMLQIZ-UHFFFAOYSA-N
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Description

9-(3-Chloropropyl)-3-nitro-9H-carbazole is a chemical compound with the CAS Number: 184845-66-7 . It has a molecular weight of 288.73 . It is a solid substance .


Molecular Structure Analysis

The linear formula of this compound is C15H13ClN2O2 . The InChI code is 1S/C15H13ClN2O2/c16-8-3-9-17-14-5-2-1-4-12(14)13-10-11(18(19)20)6-7-15(13)17/h1-2,4-7,10H,3,8-9H2 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in a dry room at room temperature .

Scientific Research Applications

Anti-HIV Activity

Chloro-1,4-dimethyl-9H-carbazole derivatives, including nitro-derivatives, have been explored for their selective antiviral activity against HIV, representing potential leads for the development of novel anti-HIV drugs. These compounds were tested in cellular models expressing HIV receptors, showing promising profiles for further investigation (Saturnino et al., 2018).

Materials Science: Photophysical Properties

Carbazole derivatives exhibit unique photophysical properties, such as aggregation-induced emission and mechanochromism, making them suitable for applications in materials science. Nitrophenyl substituted carbazole derivatives have been shown to possess bright luminescence upon aggregation, with potential uses in optoelectronic devices (Hu et al., 2018).

Polymer Science: Thermoresponsive Polymers

Carbazole derivatives have been utilized in the synthesis of thermoresponsive polymers. For example, oligo(ethylene glycol) methacrylate/9-(4-Vinylbenzyl)-9H-carbazole copolymers designed with multiple lower critical solution temperatures (LCSTs) exhibit tunable thermal properties for potential applications in smart materials and drug delivery systems (Lessard et al., 2012).

Antimicrobial Activities

9H-carbazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, through various synthetic routes, have shown effectiveness against certain microorganisms, suggesting their potential use in developing new antimicrobial agents (Salih et al., 2016).

Safety and Hazards

The safety information for 9-(3-Chloropropyl)-3-nitro-9H-carbazole indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements are H315-H319 . The precautionary statements are P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313 .

Properties

IUPAC Name

9-(3-chloropropyl)-3-nitrocarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-8-3-9-17-14-5-2-1-4-12(14)13-10-11(18(19)20)6-7-15(13)17/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLTVLFIGMLQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CCCCl)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound was synthesized by mixing 3-nitrocarbazole (0.5 g, 0.0024 mol), NaH (0.06 g, 0.0026 mol) and 1-bromo-3-chloropropane (0.41 g,
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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